molecular formula C10H17NO2S B12991858 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid

2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid

Cat. No.: B12991858
M. Wt: 215.31 g/mol
InChI Key: KEHGMPDVUYUSGU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzothiazolium cations with α-haloketones through ring expansion under ultrasonication, employing optimal 5% sodium hydroxide . The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to interact with the enzyme’s active site through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetic acid

InChI

InChI=1S/C10H17NO2S/c12-10(13)7-11-5-6-14-9-4-2-1-3-8(9)11/h8-9H,1-7H2,(H,12,13)

InChI Key

KEHGMPDVUYUSGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N(CCS2)CC(=O)O

Origin of Product

United States

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